molecular formula C14H18N2O3S B7729862 MFCD02331799

MFCD02331799

Cat. No.: B7729862
M. Wt: 294.37 g/mol
InChI Key: LCHVRVJNBNSFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-299359 is a chemical compound known for its role as an inhibitor of Fms-like tyrosine kinase 3 (FLT3).

Preparation Methods

The synthesis of WAY-299359 involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization to ensure high purity and quality .

Chemical Reactions Analysis

WAY-299359 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: WAY-299359 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

WAY-299359 has several scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of FLT3 and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to understand the role of FLT3 in cell signaling and proliferation.

    Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly acute myeloid leukemia, where FLT3 mutations are common.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting FLT3

Mechanism of Action

WAY-299359 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase involved in the regulation of hematopoiesis and immune responses. By binding to the active site of FLT3, WAY-299359 prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This mechanism makes it a valuable compound in the study of diseases characterized by abnormal FLT3 activity .

Comparison with Similar Compounds

WAY-299359 is compared with other FLT3 inhibitors such as:

Properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c15-12(17)11-8-4-1-2-6-10(8)20-14(11)16-13(18)9-5-3-7-19-9/h9H,1-7H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHVRVJNBNSFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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